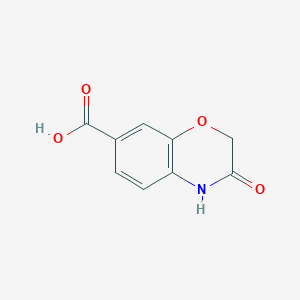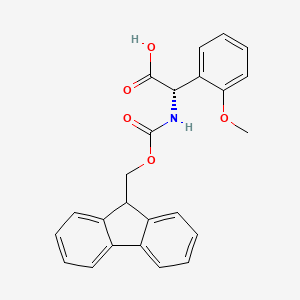
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Vue d'ensemble
Description
Enantiopure Synthesis and Derivatives
The efficient synthesis of enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate has been developed, utilizing RuPhos Palladacycle as a catalyst. This method provides direct access to a variety of dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids with complete retention of enantiopurity. These acids are not only significant as unnatural amino acids but also serve as key precursors for benzoxazinyl oxazolidinones, which are important compounds in their own right .
Regiocontrolled Ring Transformations
Optically active 1,4-benzoxazinones and 1,5-benzoxazepinones have been synthesized through regiocontrolled ring transformations of oxirane carboxylic acids and esters with aromatic o-hydroxyarylamines. The reaction conditions determine the transformation of oxirane carboxamides into either 2,3-dihydro-4H-1,4-benzoxazin-3-ones or 3-hydroxy-2,3-dihydro-5H-1,5-benzoxazepin-4-ones .
Molecular Structure Elucidation
The molecular structure of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates has been established through X-ray analysis and NMR correlation spectroscopy. These compounds were obtained by reacting ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane .
Serotonin-3 Receptor Antagonists
A new class of potent serotonin-3 (5-HT3) receptor antagonists has been synthesized, with derivatives showing significant antagonistic activity. The structure-activity relationships indicate that methyl and chloro substituents at specific positions enhance the activity. One compound, in particular, demonstrated high affinity for the 5-HT3 receptor and was effective against cisplatin-induced emesis in dogs .
Pentacyclic Condensation Product
A pentacyclic condensation product has been synthesized from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. The structure was confirmed by X-ray analysis, and the compound was obtained through a series of reactions including esterification, reduction, and hydrolysis .
Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists
A novel series of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives have been developed as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor. These compounds have shown promise in anti-thrombotic and cardiovascular treatments without causing hypotensive side effects .
Isoindolobenzoxazine Structures
The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids has been described, resulting from the hydrolysis of their corresponding esters. The use of aromatic aldehydes and ketones with an ortho-carboxy-function led to the formation of isoindolobenzoxazine structures .
Nitro-substituted Derivatives
Nitro-substituted derivatives of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid have been prepared and structurally confirmed by various spectroscopic methods. These compounds were synthesized through a sequence of reactions starting from 4-hydroxy-3-nitrobenzoic acid .
Cycloaddition and Esterification
The reaction of o-aminophenol with maleic anhydrides has led to the formation of 3-oxo-1,4-benzoxazines through a facile cycloaddition and esterification process. The formation of these compounds is discussed in terms of the formation of an isomaleimide type intermediate9.
Tandem Palladium-catalyzed Oxidative Aminocarbonylation-cyclization
A new synthesis route for 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been established through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines. This method exhibits significant stereoselectivity, with the Z isomers being formed preferentially or exclusively10.
Applications De Recherche Scientifique
Synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
- Method of Application: The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .
- Results: The desired products possessing alkyl, aryl, halogen, nitro, sulfonyl group, and ring structures have been prepared in 13-82 % yields respectively .
One-pot enantioselective construction of 3,4-dihydro-2H-1,4-oxazines
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in a one-pot asymmetric transfer hydrogenation/cyclization enantio-relay process catalyzed by Ru and Au bimetallic catalysts .
- Method of Application: This enantio-relay process firstly allows the asymmetric transfer hydrogenation of alkynones to form chiral alkynols in the presence of (S, S)-mesityleneRuClTsDPEN (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and then the chiral alkynols could be converted into 3,4-dihydro-2H-1,4-oxazines in moderate to good yields with excellent enantioselectivity retention accompanied by AuCl(PPh3)/AgNTf2 and HCOOH .
- Results: A series of sulfonamide-tethered alkynones were well tolerated in this process .
Microwave Chemistry
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in microwave chemistry for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
- Method of Application: The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .
- Results: The desired products possessing alkyl, aryl, halogen, nitro, sulfonyl group, and ring structures have been prepared in 13-82 % yields respectively .
Medicinal Importance
- Scientific Field: Pharmacology
- Application Summary: Benzoxazine, benzoxazinone and their derivatives, which include 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, are of great medicinal importance .
- Method of Application: These compounds are synthesized and then tested for various medicinal uses and physiological activities .
- Results: Benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Pesticidal Applications
- Scientific Field: Agriculture
- Application Summary: Aryl-fused 1,4-oxazine derivatives, which include 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, have been studied for their pesticidal applications .
- Method of Application: These compounds are synthesized and then tested for their antifeedant and antifungal properties .
- Results: These compounds have shown promising results in their pesticidal applications .
Potassium Channel Activators and Anti-inflammatory Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid have been identified as potassium channel activators and anti-inflammatory agents .
- Method of Application: These compounds were tested for their ability to open K ATP channels and inhibit COX-1 and COX-2 .
- Results: Several compounds exhibited around 40% inhibition of COX-1 compared to the inhibition of COX-2 at a concentration of 0.3 mg/ml . Only two compounds exhibited effective inhibition of more than 50% of COX-2 compared with the inhibition of COX-1 at the same concentration .
Propriétés
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRMLOKNXQWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590862 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
CAS RN |
214848-62-1 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)


![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)









